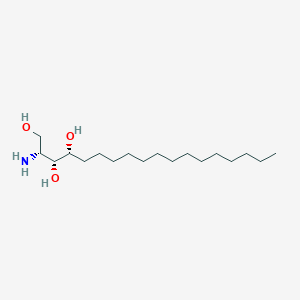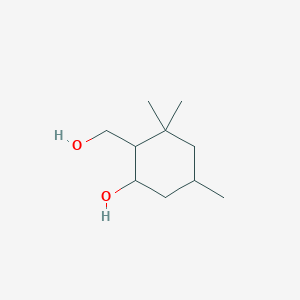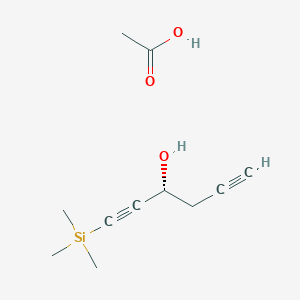
acetic acid;(3R)-1-trimethylsilylhexa-1,5-diyn-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;(3R)-1-trimethylsilylhexa-1,5-diyn-3-ol is a compound that combines the properties of acetic acid and a unique trimethylsilyl-substituted diynol. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH. It is a colorless liquid with a pungent smell and is widely used in various industrial and household applications. The (3R)-1-trimethylsilylhexa-1,5-diyn-3-ol component introduces a trimethylsilyl group and a diynol structure, which can impart unique chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3R)-1-trimethylsilylhexa-1,5-diyn-3-ol typically involves the following steps:
Formation of the Diynol: The diynol structure can be synthesized through a series of reactions involving alkynes and appropriate reagents. For example, a common method involves the coupling of terminal alkynes using a palladium-catalyzed reaction.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced through a silylation reaction, where a trimethylsilyl chloride (TMSCl) reagent is used in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the diynol with acetic anhydride or acetyl chloride to form the desired compound.
Industrial Production Methods
. The production of (3R)-1-trimethylsilylhexa-1,5-diyn-3-ol on an industrial scale would follow similar synthetic routes as described above, with optimization for large-scale reactions and purification processes.
化学反应分析
Types of Reactions
Oxidation: Acetic acid can undergo oxidation to form carbon dioxide and water. The diynol component can also be oxidized to form various products depending on the conditions.
Reduction: Reduction of acetic acid typically yields ethanol. The diynol component can be reduced to form alkenes or alkanes.
Substitution: Acetic acid can participate in substitution reactions to form esters, amides, and other derivatives. The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Acetyl chloride (CH₃COCl), acetic anhydride ((CH₃CO)₂O)
Major Products
Oxidation: Carbon dioxide (CO₂), water (H₂O)
Reduction: Ethanol (CH₃CH₂OH), alkenes, alkanes
Substitution: Esters, amides, silyl ethers
科学研究应用
Acetic acid;(3R)-1-trimethylsilylhexa-1,5-diyn-3-ol has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules with unique structural features.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of acetic acid;(3R)-1-trimethylsilylhexa-1,5-diyn-3-ol involves its interaction with various molecular targets:
Acetic Acid Component: Acts as a weak acid, donating protons in reactions and participating in acid-base equilibria.
Trimethylsilyl Group: Provides steric hindrance and can protect reactive sites during chemical reactions.
Diynol Structure: Can participate in cycloaddition reactions and form reactive intermediates that interact with biological molecules.
相似化合物的比较
Similar Compounds
Acetic Acid: A simple carboxylic acid with widespread use in industry and research.
Trimethylsilyl Acetylene: Contains a trimethylsilyl group and an alkyne, used in organic synthesis.
Hexa-1,5-diyn-3-ol: A diynol compound with applications in organic synthesis.
Uniqueness
Acetic acid;(3R)-1-trimethylsilylhexa-1,5-diyn-3-ol is unique due to the combination of acetic acid, a trimethylsilyl group, and a diynol structure. This combination imparts unique reactivity and properties, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
188605-74-5 |
|---|---|
分子式 |
C11H18O3Si |
分子量 |
226.34 g/mol |
IUPAC 名称 |
acetic acid;(3R)-1-trimethylsilylhexa-1,5-diyn-3-ol |
InChI |
InChI=1S/C9H14OSi.C2H4O2/c1-5-6-9(10)7-8-11(2,3)4;1-2(3)4/h1,9-10H,6H2,2-4H3;1H3,(H,3,4)/t9-;/m1./s1 |
InChI 键 |
UQELPOKBVLWGEL-SBSPUUFOSA-N |
手性 SMILES |
CC(=O)O.C[Si](C)(C)C#C[C@@H](CC#C)O |
规范 SMILES |
CC(=O)O.C[Si](C)(C)C#CC(CC#C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12564787.png)
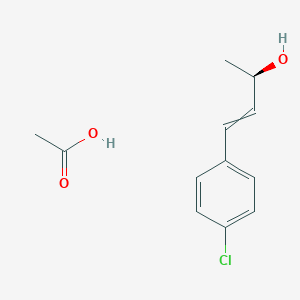
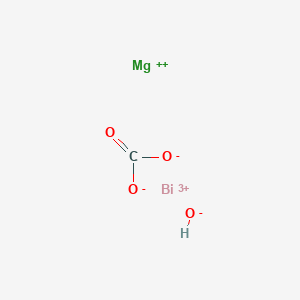
![N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide](/img/structure/B12564801.png)
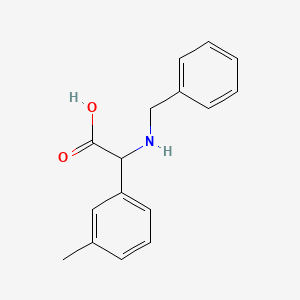
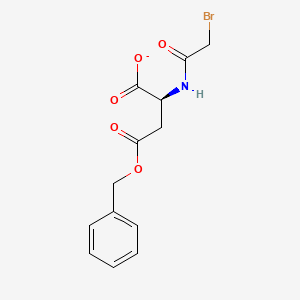
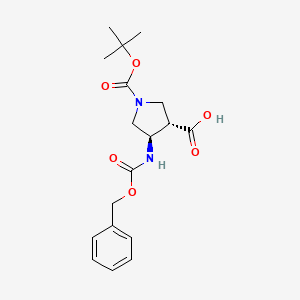
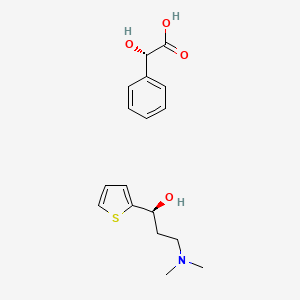
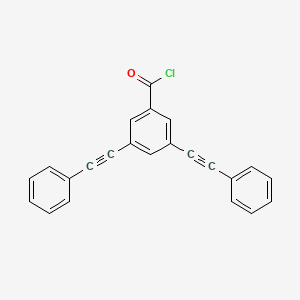
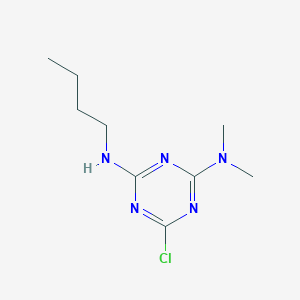
![Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B12564840.png)
